molecular formula C10H20O2 B3052700 2-Isopropyl-5-methylhexanoic acid CAS No. 4384-07-0

2-Isopropyl-5-methylhexanoic acid

Cat. No. B3052700
CAS RN: 4384-07-0
M. Wt: 172.26 g/mol
InChI Key: ZOINHQMIOAPOSQ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylhexanoic acid is a chemical compound with the formula C10H20O2 . It is also known by its IUPAC name, 2-isopropyl-5-methylhexanoic acid .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methylhexanoic acid consists of a hexanoic acid backbone with isopropyl and methyl substituents. The compound has a molecular weight of 172.2646 .

Scientific Research Applications

Metabolic Pathways

Pseudomonas cells adapt to oxidize compounds like 2-methylhexane, leading to the formation of acids such as 5-methylhexanoic and iso-valeric acids. This suggests a primary attack on the C6 atom, indicating possible metabolic pathways involving these compounds in microbial systems (Thijsse & Linden, 2006).

Chemical Interesterification

Esters of carboxylic acids, including 2-methylhexanoic acid, are involved in methoxide-catalyzed interesterification and transesterification, indicating their role in chemical synthesis processes. These reactions involve nucleophilic substitution or α-proton abstraction, highlighting their potential in industrial chemical applications (Liu, 2004).

Synthesis of Pharmaceutical Compounds

2-Isopropyl-5-methylhexanoic acid derivatives are crucial in synthesizing pharmaceutical compounds like Pregabalin. Key steps include asymmetric hydrogenation and subsequent transformations, demonstrating the compound's significance in medicinal chemistry (Burk et al., 2003).

Chromatographic Analysis

In chromatography, 5-methylhexanoic acid, a related compound, is used as an eluent for separating various aliphatic carboxylic acids. This indicates its utility in analytical chemistry for compound separation and identification (Ohta, Towata, & Ohashi, 2003).

Enzymatic Production Processes

Enzymatic processes involving derivatives of 2-Isopropyl-5-methylhexanoic acid, like its ethyl ester, are used in the production of valuable intermediates for drugs such as Pregabalin. This showcases its application in biotechnological production methods (Zheng et al., 2012).

Biofuel Production

In the context of biofuel production, isopropyl esters derived from oils and isopropanol, involving 2-Isopropyl-5-methylhexanoic acid, demonstrate improved cold flow properties. This highlights the compound's relevance in developing alternative energy sources (Boffito et al., 2017).

Safety and Hazards

2-Isopropyl-5-methylhexanoic acid is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

5-methyl-2-propan-2-ylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7(2)5-6-9(8(3)4)10(11)12/h7-9H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOINHQMIOAPOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873143
Record name 5-Methyl-2-(propan-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4384-07-0
Record name Hexanoic acid, 2-isopropyl-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-5-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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